
Methyl 1,3-dinitrocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3-dinitrocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with nitro groups and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dinitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1,3-dicarboxylic acid with nitric acid in the presence of sulfuric acid, followed by esterification with methanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and esterification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,3-dinitrocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1,3-dinitrocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl 1,3-dinitrocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the cyclobutane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,3-dinitrocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Methyl 1,3-dinitrobenzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclobutane ring.
Uniqueness
Methyl 1,3-dinitrocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclohexane and benzene analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C6H8N2O6 |
|---|---|
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
methyl 1,3-dinitrocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8N2O6/c1-14-5(9)6(8(12)13)2-4(3-6)7(10)11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
SHJMEQUARYOZBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
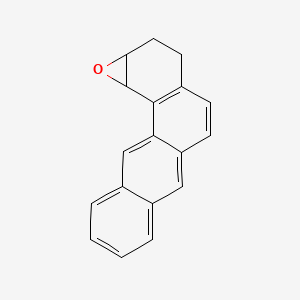
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
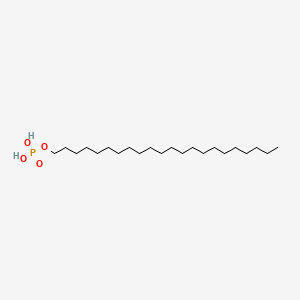
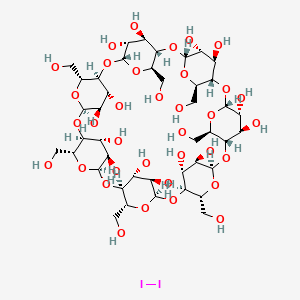
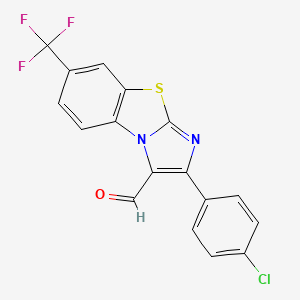
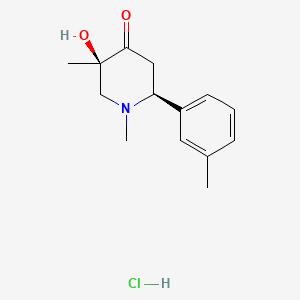
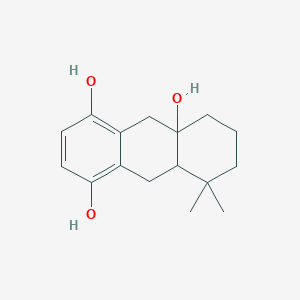
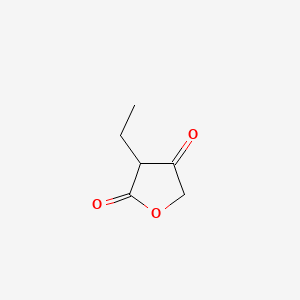
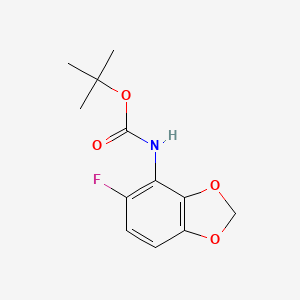

![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
